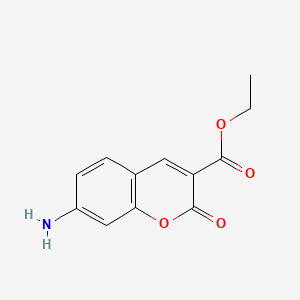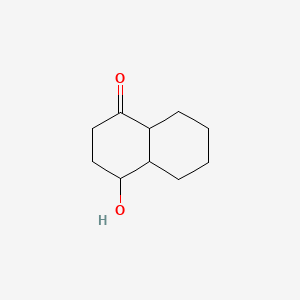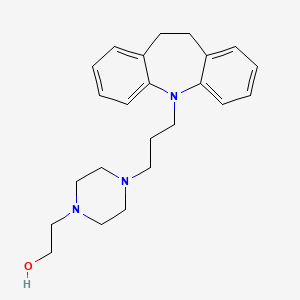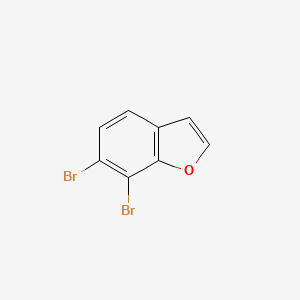
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins Coumarins are a group of aromatic organic compounds with a benzopyrone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an ortho-hydroxyaryl aldehyde, such as salicylaldehyde, with an activated dicarbonyl compound like ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino group at the 7-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarins depending on the nucleophile used
Applications De Recherche Scientifique
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of dyes and perfumes due to its aromatic properties
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. The compound’s structure allows it to intercalate with DNA, making it useful in studying DNA interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Coumarin-3-carboxylic acid ethyl ester
- Ethyl 3-coumarincarboxylate
- 3-Carbethoxycoumarin
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
72705-82-9 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
ethyl 7-amino-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2,13H2,1H3 |
Clé InChI |
HBTIKNFRYMQNGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C(C=C2)N)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)


![11-acetyl-14-(2-bromophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14161892.png)
![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)


![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

